

Phenylmethanesulfonylhydrazide: A Technical Guide to Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: Phenylmethanesulfonylhydrazide

CAS No.: 36331-57-4

Cat. No.: B1331378

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Executive Summary

Phenylmethanesulfonylhydrazide (PMSH) is a versatile organic compound characterized by the $C_7H_{10}N_2O_2S$ molecular formula.^[1] Its unique structure, incorporating a phenyl group, a methanesulfonyl core, and a reactive hydrazide moiety, positions it as a molecule of significant interest in diverse scientific fields. This guide provides an in-depth exploration of PMSH, moving beyond simple descriptions to elucidate the causal relationships behind its synthesis, reactivity, and applications. We will examine its role as a potent enzyme inhibitor in medicinal chemistry, its utility as a robust protecting group in organic synthesis, and its function as a structural building block in materials science. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower further investigation and application of this compelling molecule.

Introduction: The Architectural Significance of Phenylmethanesulfonylhydrazide

At its core, **Phenylmethanesulfonylhydrazide** is a molecule defined by the interplay of its constituent functional groups. The methanesulfonamide group ($-SO_2NH-$) is a crucial

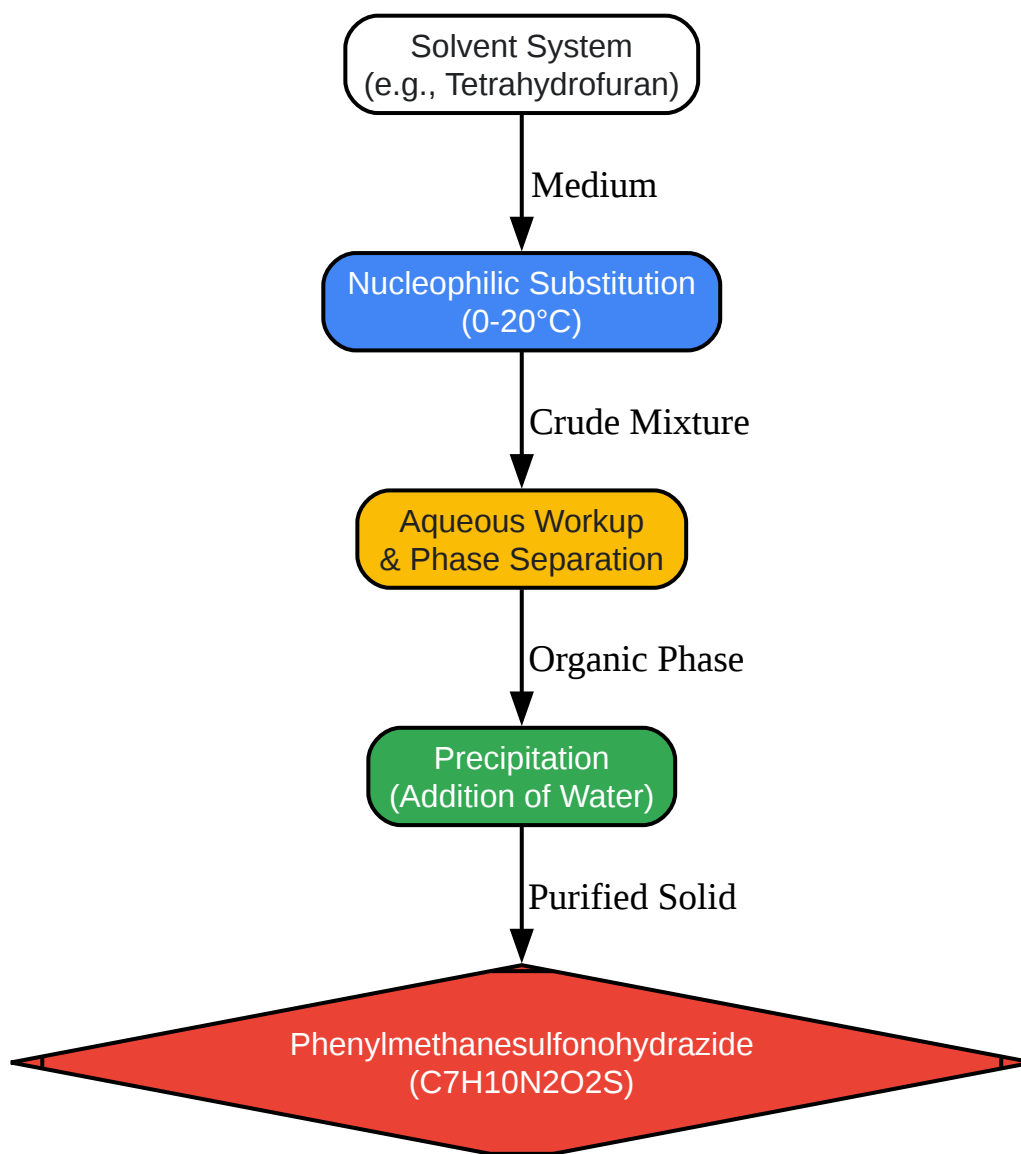
pharmacophore in modern medicinal chemistry, prized for its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its strong electron-withdrawing nature.[2] [3] This group is a cornerstone in the design of numerous therapeutic agents. The terminal hydrazide (-NHNH₂) provides a potent nucleophilic center, driving its utility in forming hydrazones and participating in various coupling reactions. Finally, the phenyl group provides a scaffold for further functionalization and influences the molecule's overall lipophilicity and potential for aromatic interactions. Understanding this molecular architecture is fundamental to appreciating its diverse applications.

Synthesis and Characterization

The synthesis of **Phenylmethanesulfonylhydrazide** is predicated on a classic and reliable nucleophilic substitution reaction. The most direct route involves the reaction of phenylmethanesulfonyl chloride with hydrazine. This approach is analogous to well-established procedures for a wide array of sulfonylhydrazides.[4]

General Synthetic Route

The core of the synthesis is the reaction between the electrophilic sulfur atom of phenylmethanesulfonyl chloride and the nucleophilic nitrogen of hydrazine. The use of a slight excess of hydrazine is crucial; one equivalent acts as the nucleophile, while the second equivalent serves as a base to quench the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Synthesis workflow for **Phenylmethanesulfonylhydrazide**.

Detailed Experimental Protocol: Synthesis of Phenylmethanesulfonylhydrazide

This protocol is adapted from a robust and widely cited procedure for analogous sulfonylhydrazides.[4]

- **Reaction Setup:** In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add phenylmethanesulfonyl chloride (1.0 mole

equivalent). Dissolve the sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF, ~2 mL per gram of sulfonyl chloride).

- **Cooling:** Cool the stirred solution to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the reaction with hydrazine.
- **Hydrazine Addition:** Prepare a solution of hydrazine hydrate (2.2 mole equivalents) in water. Add this solution dropwise via the dropping funnel to the cooled, stirred sulfonyl chloride solution. The rate of addition must be carefully controlled to maintain the internal temperature below 20°C.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir for an additional 30 minutes, letting it slowly warm to room temperature.
- **Workup:** Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. Drain and discard the lower aqueous layer.
- **Purification:** Filter the upper organic (THF) layer to remove any insoluble byproducts. Vigorously stir the clear filtrate and slowly add two volumes of cold water. **Phenylmethanesulfonylhydrazide** will precipitate as a white crystalline solid.
- **Isolation:** Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual hydrazine or salts.
- **Drying:** Air-dry the product to a constant weight. The resulting **Phenylmethanesulfonylhydrazide** is typically of high purity.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR will confirm the molecular structure, showing characteristic peaks for the phenyl, methylene, and hydrazide protons.

- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (hydrazide), S=O stretching (sulfonyl), and aromatic C-H bonds.
- Mass Spectrometry (MS): Will confirm the molecular weight (186.23 g/mol).[1]

Physicochemical Properties and Reactivity

The utility of **Phenylmethanesulfonylhydrazide** stems directly from its physical properties and chemical reactivity.

Table 1: Core Physicochemical Properties of **Phenylmethanesulfonylhydrazide**

Property	Value	Source(s)
CAS Number	36331-57-4	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1]
Molecular Weight	186.23 g/mol	[1]
IUPAC Name	phenylmethanesulfonylhydrazide	[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CS(=O)(=O)NN</chem>	[1]

The reactivity of PMSH is dominated by two key features: the nucleophilicity of the terminal -NH₂ group and the hydrogen-bonding capabilities of the entire sulfonylhydrazide moiety. This allows it to participate in a range of chemical transformations, including nucleophilic substitutions and coupling reactions.[1]

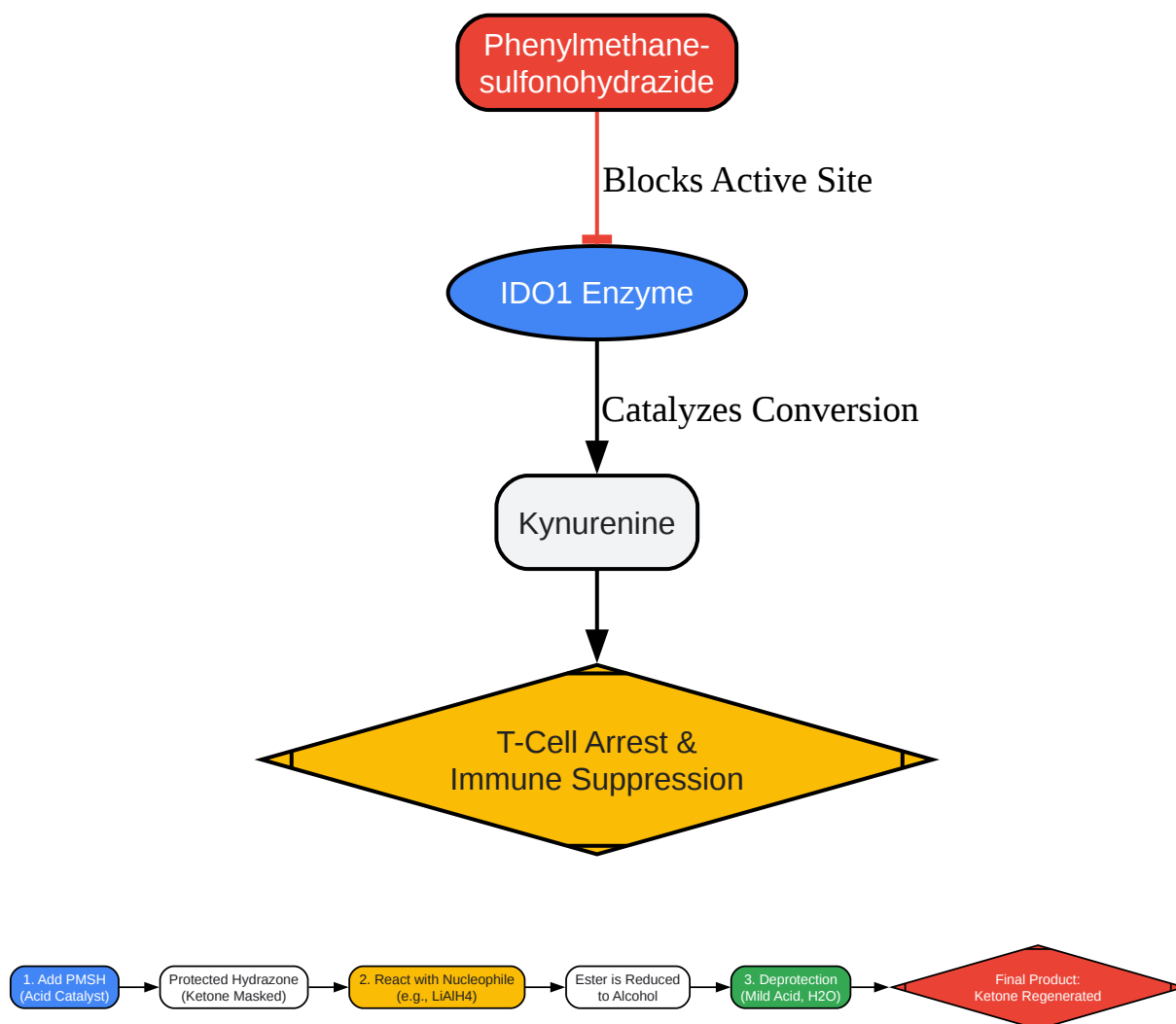
Applications in Medicinal Chemistry

The methanesulfonamide scaffold is a privileged structure in drug discovery, and PMSH serves as a valuable lead compound.[2][3] Its biological activities are primarily focused on enzyme inhibition and antimicrobial effects.

Enzyme Inhibition: Targeting Indoleamine 2,3-Dioxygenase (IDO1)

Phenylmethanesulfonohydrazide and its derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

Causality: IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[2][5] In the tumor microenvironment, cancer cells can overexpress IDO1. This depletes local tryptophan levels, which arrests the proliferation of T-cells, and produces immunosuppressive metabolites like kynurenine.[2][3] This creates a state of immune tolerance, allowing the tumor to evade the host's immune system.[3] By inhibiting IDO1, PMSH can block this immunosuppressive pathway, restoring T-cell function and enhancing anti-tumor immunity. This makes IDO1 a prime target for cancer immunotherapy.[5]



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Caption: Workflow for using PMSH as a carbonyl protecting group.

Crystal Engineering

The sulfonylhydrazide moiety is rich in hydrogen bond donors (N-H) and acceptors (S=O). This allows PMSH to act as a versatile building block in crystal engineering, forming predictable and stable supramolecular structures through hydrogen bonding and coordination with metal ions.

[1] This property enables the rational design of novel materials with tailored solid-state properties.

Future Directions and Conclusion

Phenylmethanesulfonohydrazide is a molecule of established utility and significant future potential. While its role as a lead compound for IDO1 inhibition in cancer immunotherapy is a primary focus of current research, further exploration is warranted. A systematic evaluation of its antimicrobial spectrum against a broad panel of pathogens could yield novel therapeutic agents. In organic synthesis, the development of chiral derivatives could open avenues in asymmetric catalysis. The foundational knowledge presented in this guide—from a robust synthesis protocol to a mechanistic understanding of its applications—provides a solid platform for scientists and researchers to unlock the full potential of this versatile chemical entity.

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